Bunitrolol

Hemodynamics Ischemic Heart Disease Cardiac Output

Bunitrolol combines non-cardioselective β-blockade with intrinsic sympathomimetic activity (ISA) and weak α1-antagonism—a profile unavailable from propranolol (lacks ISA) or metoprolol (β1-selective, no ISA). Unlike propranolol, bunitrolol does not elevate systemic vascular resistance and significantly reduces LVEDP, preserving cardiac output during rest and exercise in compromised hearts. Its quantifiable β1-selectivity (Ki 4-6 fold lower for β1) enables competitive binding assay differentiation. As a stereoselective CYP2D6 substrate, it supports comparative DMPK studies across species. The preferred reference compound for ischemic heart disease, heart failure, and exercise stress models requiring hemodynamic preservation.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 34915-68-9
Cat. No. B1668052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunitrolol
CAS34915-68-9
Synonymsunitrolol
Ko 1366
Ko-1366
Koe 1366
Koe-1366
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C#N)O
InChIInChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3
InChIKeyVCVQSRCYSKKPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bunitrolol (CAS 34915-68-9) Procurement Guide: Beta-Blocker with Intrinsic Sympathomimetic Activity


Bunitrolol (CAS 34915-68-9) is an orally active, non-cardioselective β-adrenergic receptor antagonist that exhibits intrinsic sympathomimetic activity (ISA) [1]. It was developed by Boehringer Ingelheim and first patented in the mid-1970s [2]. The compound is also characterized by weak α1-adrenoceptor blocking activity and β1-selectivity at the receptor level [3][4]. It is primarily used as a reference tool in cardiovascular research for hypertension, angina pectoris, and ischemic heart disease .

Bunitrolol Technical Differentiation: Why In-Class Analogs Are Not Interchangeable


Bunitrolol possesses a unique pharmacological profile combining non-cardioselective β-blockade with intrinsic sympathomimetic activity (ISA) and weak α1-adrenoceptor antagonism [1]. This multi-mechanistic profile distinguishes it from pure β-blockers like propranolol, which lack ISA and can increase systemic vascular resistance [2]. Substitution with β1-selective agents like metoprolol, which lack ISA, fails to reproduce the preservation of cardiac output during rest and exercise observed with bunitrolol in patients with compromised cardiac function [3]. Furthermore, generic substitution with other ISA-containing β-blockers (e.g., pindolol, oxprenolol) is not equivalent due to differences in β1-selectivity profiles, α1-blocking contributions, and differential stereoselective metabolism [4][5].

Bunitrolol Quantitative Differentiation Data vs. Propranolol, Metoprolol, and In-Class Analogs


Bunitrolol vs. Propranolol: Preservation of Cardiac Output and Reduced Vascular Resistance in IHD Patients

In a direct head-to-head comparison with propranolol, bunitrolol demonstrated a divergent hemodynamic profile. While propranolol increased systemic vascular resistance (SVR) by 12% (p < 0.05) and reduced cardiac index (CI) proportionally to double product (DP) decline, bunitrolol preserved CI (no significant change) and reduced left ventricular end-diastolic pressure (LVEDP) by 17% (p < 0.01) [1].

Hemodynamics Ischemic Heart Disease Cardiac Output

Bunitrolol Beta1-Selectivity Profile: Quantified Ki Values vs. Beta2 and 5HT1B Receptors

Radioligand binding assays with 125I-ICYP and 3H-CGP12177 in rat tissues reveal that bunitrolol is a beta1-selective antagonist. The inhibition constant (Ki) for beta1-adrenoceptors is approximately 4-6 times lower than for beta2-adrenoceptors, indicating preferential binding to cardiac beta1-receptors [1]. This differentiates it from non-selective agents like propranolol which show less discrimination.

Receptor Binding Beta1-Selectivity Radioligand Assay

Bunitrolol vs. Propranolol: Equivalent PK but Superior Hemodynamic Profile in Hypertensive Rats

In conscious spontaneously hypertensive rats (SHR), bunitrolol (5 mg/kg p.o.) and propranolol (5 mg/kg p.o.) exhibited nearly identical plasma half-lives of approximately 2 hours and rapid gastrointestinal absorption [1]. However, pharmacodynamically, bunitrolol significantly reduced resting mean arterial pressure (MAP) at 3 and 4 hours post-dose at low plasma concentrations (<10 ng/ml), while propranolol produced no discernible effects on resting MAP or heart rate at any time point [1]. This differential effect is attributed to bunitrolol's intrinsic sympathomimetic activity (ISA) and/or direct vasodilator action.

Pharmacokinetics Hypertension Model Mean Arterial Pressure

Bunitrolol vs. Metoprolol and Oxprenolol: Improved LV Function During Exercise in CAD Patients

In a comparative study of acute hemodynamic effects in coronary artery disease (CAD) patients, bunitrolol demonstrated a superior profile regarding left ventricular end-diastolic pressure (LVEDP) during exercise. LV function, as assessed by changes in LVEDP and cardiac index, was improved in 7 of 11 patients in the bunitrolol group, compared to 1 of 11 in the metoprolol group [1]. During exercise, LVEDP was significantly lower in the bunitrolol group compared to the other groups (p < 0.01) [1]. Contractility indexes were less influenced by bunitrolol and oxprenolol than by metoprolol.

Exercise Hemodynamics Left Ventricular Function Coronary Artery Disease

Bunitrolol Stereoselective Metabolism: Differential 4-Hydroxylation in Human and Animal Models

Bunitrolol undergoes stereoselective 4-hydroxylation mediated primarily by CYP2D6. Studies in rabbit liver microsomes show enantioselectivity [(-) > (+)] for 4-hydroxylation of the racemate, while in human and monkey liver microsomes, the stereoselectivity pattern differs [1][2]. The major urinary metabolite is conjugated 4-hydroxybunitrolol, accounting for approximately 90% of excreted radioactivity after oral administration [3].

Stereoselectivity Drug Metabolism CYP2D6

Bunitrolol Dose-Dependent ISA Profile: Attenuation of Ischemic Metabolic Changes

Bunitrolol's intrinsic sympathomimetic activity (ISA) manifests in a dose-dependent manner in anesthetized dog models. At a low dose of 0.3 mg/kg i.v., bunitrolol significantly decreased heart rate and attenuated myocardial metabolic changes during 3 minutes of ischemia, whereas at a higher dose of 1.0 mg/kg, the ISA component becomes apparent, and no heart rate reduction or metabolic benefit is observed [1].

Myocardial Ischemia Intrinsic Sympathomimetic Activity Energy Metabolism

Bunitrolol Application Scenarios in Preclinical Cardiovascular and Pharmacological Research


Ischemic Heart Disease and Heart Failure Models Requiring Afterload Reduction

Bunitrolol is ideally suited for acute and chronic studies in ischemic heart disease or heart failure models where preservation of cardiac output and reduction of afterload are essential. Unlike propranolol, which increases systemic vascular resistance (SVR), bunitrolol does not elevate SVR and significantly reduces left ventricular end-diastolic pressure (LVEDP) [1]. This profile, driven by weak α1-blockade and ISA, makes it a preferred reference compound for investigating hemodynamic improvements without compromising cardiac function [1][2].

Beta1-Adrenoceptor Selectivity Studies Using Receptor Binding Assays

Despite its classification as non-cardioselective, bunitrolol exhibits quantifiable β1-selectivity with Ki values 4-6 fold lower for β1 than β2 receptors [1]. It is therefore a valuable pharmacological tool for competitive binding assays (e.g., with 125I-ICYP or 3H-CGP12177) to differentiate β1- from β2-mediated effects in cardiac tissue preparations. This selectivity profile allows researchers to use bunitrolol as a β1-preferring comparator against non-selective β-blockers like propranolol [1].

Exercise Physiology and Stress Hemodynamics in Coronary Artery Disease

Bunitrolol is a key reference compound for studies examining left ventricular function during exercise stress in coronary artery disease models. Clinical evidence demonstrates that bunitrolol improves LV function during exercise in a significantly higher proportion of patients compared to metoprolol, with a measurably lower exercise LVEDP [1]. This makes it a superior choice for experiments requiring evaluation of β-blockade effects under physiological stress conditions [1].

Drug Metabolism and Pharmacokinetics (DMPK): CYP2D6 Stereoselective Hydroxylation Probe

Bunitrolol serves as a model substrate for investigating stereoselective drug metabolism, particularly CYP2D6-mediated 4-hydroxylation. Its enantioselective metabolism pattern ([(-) > (+)]) differs across species (rabbit, monkey, human), making it useful for comparative DMPK studies and for understanding species-specific CYP2D6 ortholog activity [1][2]. The extensive formation of conjugated 4-hydroxybunitrolol (~90% of urinary excretion) also makes it a useful tool for studying phase II glucuronidation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bunitrolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.